molecular formula C11H10ClN5O2 B2871270 (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(3-hydroxyazetidin-1-yl)methanone CAS No. 1396792-24-7

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(3-hydroxyazetidin-1-yl)methanone

Cat. No.: B2871270
CAS No.: 1396792-24-7
M. Wt: 279.68
InChI Key: MXXMTRDJBHQPJB-UHFFFAOYSA-N
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Description

This compound is a chemical compound used in diverse scientific research for its unique properties and potential applications. It is also known as (4-Chlorophenyl)(3-hydroxyazetidin-1-yl)methanone with CAS number 1340034-59-4 .

Scientific Research Applications

Synthesis and Biological Activity

  • Anticancer and Antimicrobial Agents : A study by Katariya et al. (2021) synthesized 1,3-oxazole clubbed with pyridyl-pyrazolines, exhibiting significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA) and showing potent in vitro antibacterial and antifungal activities. These findings suggest the potential of similar compounds in treating various cancers and infections (Katariya, Vennapu, & Shah, 2021).

  • Molecular Docking and Antibacterial Activity : Shahana and Yardily (2020) synthesized novel compounds involving (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and performed molecular docking studies to understand their antibacterial activity. This indicates a methodological approach to developing new antimicrobial agents by exploring the structural activity relationship through computational and synthetic chemistry (Shahana & Yardily, 2020).

  • Antioxidant Properties : The synthesis and evaluation of diphenylmethane derivative bromophenols, including a natural product, by Balaydın et al. (2010) demonstrated effective antioxidant power, suggesting the role of such compounds in combating oxidative stress-related diseases (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).

  • Anti-Tumor Agents : Hayakawa et al. (2004) designed and synthesized derivatives based on the structure of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, showing selective cytotoxicity against a tumorigenic cell line, pointing towards the potential of such compounds in cancer therapy (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, Sugano, 2004).

Properties

IUPAC Name

[2-(4-chlorophenyl)tetrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O2/c12-7-1-3-8(4-2-7)17-14-10(13-15-17)11(19)16-5-9(18)6-16/h1-4,9,18H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXMTRDJBHQPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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